molecular formula C6H4BrClFNO2S B13231583 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride

Cat. No.: B13231583
M. Wt: 288.52 g/mol
InChI Key: FBPDHSDKIOULGD-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is a heteroaromatic sulfonic acid derivative with a pyridine backbone substituted at positions 2, 3, 5, and 4. Its molecular formula is C₇H₅BrClFNO₂S, and its structure includes:

  • Fluorine at position 6, enhancing electron-withdrawing effects and influencing solubility.
  • Methyl at position 2, offering steric protection and modulating electronic effects.
  • Sulfonyl chloride at position 3, a reactive functional group critical for nucleophilic substitution or coupling reactions.

The sulfonyl chloride group distinguishes this compound from simpler pyridine bromides, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H4BrClFNO2S/c1-3-5(13(8,11)12)2-4(7)6(9)10-3/h2H,1H3

InChI Key

FBPDHSDKIOULGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1S(=O)(=O)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-fluoro-2-methylpyridine. This can be achieved using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids or thiols.

Scientific Research Applications

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Potential use in the development of new drugs due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity and applications are best understood through comparison with structural analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Primary Applications
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride C₇H₅BrClFNO₂S Br (5), F (6), CH₃ (2), SO₂Cl (3) Sulfonyl chloride ~306.5 (calc.) Drug intermediates, cross-coupling reactions
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) Bromopyridine 172.02 Ligand synthesis, organic building block
5-Bromo-2-methylpyridine-3-sulfonyl chloride C₆H₅BrClNO₂S Br (5), CH₃ (2), SO₂Cl (3) Sulfonyl chloride ~279.5 (calc.) Polymerization catalysts, peptide synthesis
6-Fluoro-2-methylpyridine-3-sulfonyl chloride C₆H₅ClFNO₂S F (6), CH₃ (2), SO₂Cl (3) Sulfonyl chloride ~209.6 (calc.) Fluorinated intermediates, radiopharmaceuticals

Key Differences and Implications

Substituent Effects: The bromine in 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride increases molecular weight and steric hindrance compared to non-halogenated analogs. Bromine’s polarizability may enhance susceptibility to Suzuki-Miyaura coupling . Fluorine at position 6 improves metabolic stability and lipophilicity, making the compound more suitable for bioactive molecule synthesis than non-fluorinated derivatives. The sulfonyl chloride group enables nucleophilic displacement (e.g., with amines or thiols), a feature absent in simpler bromopyridines like 2-bromo-3-methylpyridine .

Reactivity Trends :

  • The combined electron-withdrawing effects of Br, F, and SO₂Cl create a highly electrophilic pyridine ring, accelerating reactions like SNAr (nucleophilic aromatic substitution).
  • In contrast, 2-bromo-3-methylpyridine lacks sulfonyl chloride reactivity, limiting its utility to cross-coupling or ligand preparation .

Thermal and Solubility Properties: Sulfonyl chloride derivatives generally exhibit lower thermal stability due to the labile Cl-S bond. Fluorine enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-fluorinated analogs.

Stability Challenges

Industrial Relevance

  • This compound’s multifunctionality reduces synthetic steps in API (Active Pharmaceutical Ingredient) production, contrasting with simpler analogs requiring additional derivatization.

Biological Activity

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is characterized by the following chemical structure:

  • Molecular Formula : C₇H₆BrClFNO₂S
  • CAS Number : [B13231620]
  • Molecular Weight : 164.54 g/mol

The biological activity of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property can lead to the inhibition of specific enzymes, making it a potential candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. While specific data on 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Properties

Research into related pyridine derivatives has revealed promising anticancer activity. For example:

CompoundTargetIC₅₀ (µM)Reference
Compound AVEGFR-2 Kinase1.46
Compound BDapE Enzyme0.55

These findings suggest that 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride may also exhibit anticancer properties through similar mechanisms.

Case Studies

  • Inhibition Studies :
    In a study examining the inhibition of various kinases, compounds structurally related to 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride demonstrated effective inhibition of key signaling pathways involved in tumor growth. The study highlighted the importance of the fluorine and bromine substituents in enhancing biological activity.
  • Synthesis and Evaluation :
    A recent synthesis of related sulfonamide compounds showed that modifications at the pyridine ring significantly impacted their biological activity, emphasizing the role of substituents in determining pharmacological properties.

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